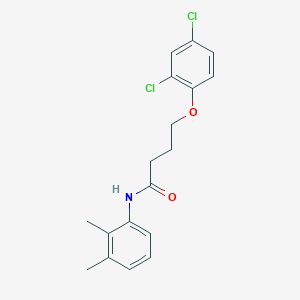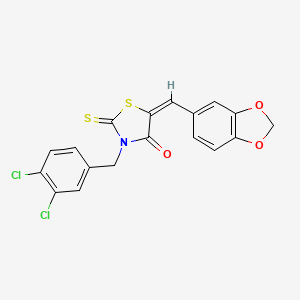
2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one
説明
2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one, also known as MNTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNTB belongs to the thiazole family of compounds and has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of nucleic acid synthesis and ultimately cell death. This compound has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Inhibition of Akt leads to the activation of pro-apoptotic pathways, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, this compound has been shown to have anti-inflammatory activity, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have antioxidant activity, with studies demonstrating its ability to scavenge free radicals and protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is its broad-spectrum activity against a range of pathogens, including bacteria, fungi, and cancer cells. This makes it a potentially useful therapeutic agent for the treatment of a variety of diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several potential future directions for research on 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of novel formulations or delivery methods that improve its solubility and bioavailability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. This could lead to the development of more potent and selective derivatives of this compound with enhanced therapeutic potential. Finally, there is potential for the use of this compound as a lead compound in the development of new classes of antimicrobial and anticancer agents.
科学的研究の応用
2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This compound has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(4-nitrophenyl)methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c1-17-11-12-9(10(14)18-11)6-7-2-4-8(5-3-7)13(15)16/h2-6H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYQSGIRZNDAME-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655857.png)

![N-mesityl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4655872.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4655886.png)
![1-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4655890.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4655898.png)


![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B4655912.png)
![4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4655919.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4655926.png)
![4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4655938.png)
![N-[1-[cyano(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)methyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4655946.png)
![methyl 2-[({[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4655953.png)